molecular formula C18H13ClO2 B11837442 (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one

Cat. No.: B11837442
M. Wt: 296.7 g/mol
InChI Key: QSGCWYRSOMUJHC-ZZXKWVIFSA-N
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Description

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is a synthetic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a chromenone core with a chlorostyryl substituent, making it an interesting subject for research in organic chemistry and material science.

Preparation Methods

The synthesis of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one typically involves the reaction of 4-chlorobenzaldehyde with 6-methyl-4H-chromen-4-one under basic conditions. The reaction proceeds through a Knoevenagel condensation, forming the styryl derivative. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity.

Chemical Reactions Analysis

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the styryl group to an ethyl group.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.

Scientific Research Applications

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s structural properties make it a candidate for studying interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and photonic devices.

Mechanism of Action

The mechanism of action of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H13ClO2

Molecular Weight

296.7 g/mol

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-6-methylchromen-4-one

InChI

InChI=1S/C18H13ClO2/c1-12-2-9-17-16(10-12)18(20)14(11-21-17)6-3-13-4-7-15(19)8-5-13/h2-11H,1H3/b6-3+

InChI Key

QSGCWYRSOMUJHC-ZZXKWVIFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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